molecular formula C19H18N2O4 B12113109 3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

Cat. No.: B12113109
M. Wt: 338.4 g/mol
InChI Key: PHFFHXYBCUTNSG-UHFFFAOYSA-N
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Description

3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a dioxoazolidinyl ring, and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid typically involves multiple steps, including the formation of the dioxoazolidinyl ring and the attachment of the dimethylphenylamino group. One common synthetic route involves the reaction of 3,4-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with a benzoic acid derivative to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Mefenamic acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid.

    Flufenamic acid: 2-[(3-Trifluoromethylphenyl)amino]benzoic acid.

    Ibuprofen: 2-[4-(2-Methylpropyl)phenyl]propanoic acid.

Uniqueness

3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid is unique due to its dioxoazolidinyl ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[3-(3,4-dimethylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H18N2O4/c1-11-6-7-14(8-12(11)2)20-16-10-17(22)21(18(16)23)15-5-3-4-13(9-15)19(24)25/h3-9,16,20H,10H2,1-2H3,(H,24,25)

InChI Key

PHFFHXYBCUTNSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)C

Origin of Product

United States

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